molecular formula C23H27FN2O3 B5964725 N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide

N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide

Numéro de catalogue B5964725
Poids moléculaire: 398.5 g/mol
Clé InChI: GSSCCIVKBIXYHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide, also known as FPEP, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 is an enzyme that degrades the incretin hormones glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels. FPEP has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes mellitus (T2DM).

Mécanisme D'action

N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide exerts its effects by inhibiting the activity of DPP-4, which leads to increased levels of GLP-1 and GIP. GLP-1 and GIP stimulate insulin secretion and inhibit glucagon secretion, leading to improved glycemic control. In addition, GLP-1 has been shown to have anti-inflammatory and cardioprotective effects, which may contribute to the beneficial effects of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide on cardiovascular outcomes.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to increase insulin secretion and reduce glucagon secretion in animal models of T2DM. It also improves glucose tolerance and reduces HbA1c levels in patients with T2DM. In addition, N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to have anti-inflammatory and cardioprotective effects, which may contribute to its beneficial effects on cardiovascular outcomes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide as a research tool is its selectivity for DPP-4, which allows for the specific inhibition of this enzyme without affecting other related enzymes. This allows for the study of the specific effects of DPP-4 inhibition on glucose metabolism and other physiological processes. However, one limitation of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in animal studies and clinical trials.

Orientations Futures

There are several potential future directions for research on N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide. One area of interest is the development of more potent and selective DPP-4 inhibitors, which may have improved efficacy and fewer side effects compared to currently available agents. Another area of interest is the investigation of the anti-inflammatory and cardioprotective effects of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide, which may have implications for the treatment of cardiovascular disease. Finally, the use of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in combination with other agents, such as GLP-1 receptor agonists or SGLT2 inhibitors, may have synergistic effects on glycemic control and other physiological processes.

Méthodes De Synthèse

The synthesis of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide involves several steps, including the preparation of the key intermediate 2-(2-fluorophenoxy)ethylamine, followed by reaction with 3-phenylpropylisocyanide and piperidine-3-carboxylic acid. The final product is obtained after purification using column chromatography. The synthesis of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.

Applications De Recherche Scientifique

N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been studied extensively for its potential as a therapeutic agent for the treatment of T2DM. It has been shown to increase insulin secretion, reduce glucagon secretion, and improve glucose tolerance in animal models of T2DM. Clinical trials have also demonstrated the efficacy of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in reducing HbA1c levels and improving glycemic control in patients with T2DM. In addition to its glucose-lowering effects, N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has also been shown to have anti-inflammatory and cardioprotective effects.

Propriétés

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c24-20-10-4-5-11-21(20)29-16-14-25-23(28)19-12-13-22(27)26(17-19)15-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11,19H,6,9,12-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSCCIVKBIXYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCCOC2=CC=CC=C2F)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.